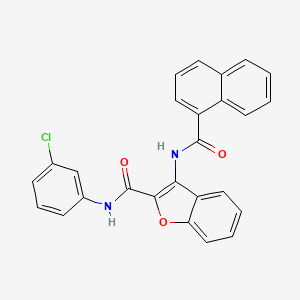
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide, also known as NCBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide exerts its biological effects by binding to specific proteins, such as kinases and phosphatases, and modulating their activity. This leads to downstream effects on various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide can reduce tumor growth, improve cognitive function, and attenuate neuroinflammation. However, further studies are needed to fully elucidate the mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is its high potency and selectivity towards specific proteins, making it a valuable tool for studying various signaling pathways. Additionally, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been shown to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one of the limitations of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide. One area of interest is the development of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide as a tool for studying the structure and function of proteins involved in various signaling pathways. Additionally, further studies are needed to fully elucidate the mechanisms underlying the biological effects of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide and to optimize its synthetic method for large-scale production.
Conclusion:
In conclusion, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high potency and selectivity towards specific proteins make it a valuable tool for studying various signaling pathways. Further research is needed to fully elucidate the mechanisms underlying its biological effects and to optimize its synthetic method for large-scale production.
Méthodes De Synthèse
The synthesis of 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide involves the condensation of 3-chlorobenzofuran-2-carboxylic acid with 1-naphthylamine in the presence of thionyl chloride. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide. This synthetic method has been optimized to produce high yields of pure 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide, making it suitable for large-scale production.
Applications De Recherche Scientifique
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been shown to exhibit anti-inflammatory and anti-cancer properties. In pharmacology, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In biochemistry, 3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide has been used as a tool to study the structure and function of proteins, particularly those involved in signal transduction pathways.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O3/c27-17-9-6-10-18(15-17)28-26(31)24-23(21-12-3-4-14-22(21)32-24)29-25(30)20-13-5-8-16-7-1-2-11-19(16)20/h1-15H,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTYIYDCTRRHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900521.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2900523.png)
![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)
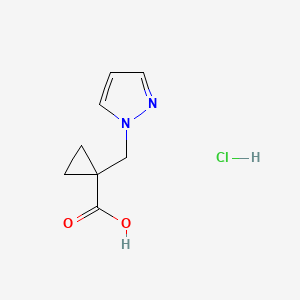
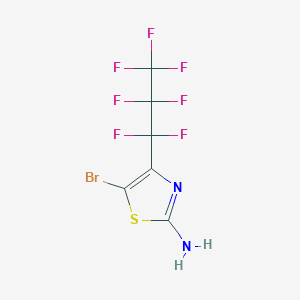
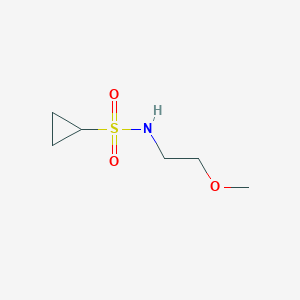
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2900534.png)


![(2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]prop-2-en-1-one](/img/structure/B2900537.png)
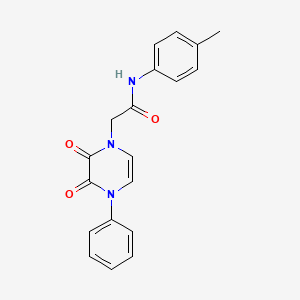
![Ethyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2900542.png)
![2-(Bromomethyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B2900544.png)